5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in biological activities against various pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the Pictet-Spengler reaction, where a phenylalanine derivative undergoes cyclization with formaldehyde . The resulting intermediate is then subjected to hydrogenolytic splitting of the endocyclic benzylic C-N bond to afford the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar structural features but lacking the methyl group at the 5-position.
5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Another derivative with a cyano group instead of a methyl group, which can alter its chemical and biological properties.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 5-position can enhance its binding affinity and selectivity for certain enzymes and receptors .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENQXQDARANAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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